N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide
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Overview
Description
N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide is a complex chemical compound known for its unique properties and versatility. This compound finds applications in various fields such as pharmaceuticals, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide typically involves the reaction of phenylamine with 2-chloro-3,3-dimethoxy-4,4,4-trifluorobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide is used in diverse scientific research applications due to its unique properties:
Pharmaceuticals: It is explored for its potential therapeutic effects and as an intermediate in drug synthesis.
Material Science: The compound is used in the development of advanced materials with specific properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyano-3-trifluoromethylphenyl)-2-methacrylamide: Similar in structure but with different functional groups.
Fluorinated Quinolines: Share the presence of fluorine atoms but differ in their core structure and applications.
Uniqueness
N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
IUPAC Name |
2-chloro-4,4,4-trifluoro-3,3-dimethoxy-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO3/c1-19-11(20-2,12(14,15)16)9(13)10(18)17-8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPMXMYVFRYNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(=O)NC1=CC=CC=C1)Cl)(C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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